molecular formula C19H13ClFN3O2 B2365968 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 338417-22-4

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2365968
CAS No.: 338417-22-4
M. Wt: 369.78
InChI Key: NCPKCMWTAIZAPK-CMDGGOBGSA-N
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Description

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chloro, fluoro, methoxy, and isoxazole groups, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves a multi-step process. One common method starts with the base-catalyzed reaction of 2-chloro-6-fluorobenzaldehyde with (4-methoxyphenyl)acetonitrile . This reaction forms an intermediate, which is then subjected to further reactions to introduce the isoxazole and carbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(3-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O2/c1-25-13-5-2-4-12(10-13)23-9-8-17-14(11-22)19(24-26-17)18-15(20)6-3-7-16(18)21/h2-10,23H,1H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKCMWTAIZAPK-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=CC2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C/C2=C(C(=NO2)C3=C(C=CC=C3Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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